molecular formula C18H22N4O3 B11453680 Butyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Butyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11453680
M. Wt: 342.4 g/mol
InChI Key: DYIGMHOEVRJOEA-UHFFFAOYSA-N
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Description

Butyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolo-pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the triazole and pyrimidine rings in the structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the target compound in good-to-excellent yields . The reaction conditions include the use of enaminonitriles and benzohydrazides, followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

the microwave-mediated synthesis method mentioned above can be scaled up for industrial applications due to its efficiency and eco-friendly nature .

Chemical Reactions Analysis

Types of Reactions

Butyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the triazole and pyrimidine rings.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the methoxyphenyl and butyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve standard laboratory techniques .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the methoxyphenyl group can lead to the formation of corresponding quinones, while reduction of the triazole ring can yield dihydro derivatives .

Mechanism of Action

The mechanism of action of Butyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific combination of substituents, which imparts distinct chemical and biological properties. Its neuroprotective and anti-inflammatory activities, along with its potential for industrial-scale synthesis, make it a valuable compound for further research and development .

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

butyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H22N4O3/c1-4-5-10-25-17(23)15-12(2)21-18-19-11-20-22(18)16(15)13-8-6-7-9-14(13)24-3/h6-9,11,16H,4-5,10H2,1-3H3,(H,19,20,21)

InChI Key

DYIGMHOEVRJOEA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=CC=C3OC)C

Origin of Product

United States

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